molecular formula C29H25N3O3 B303261 [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate

[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate

Cat. No. B303261
M. Wt: 463.5 g/mol
InChI Key: VQBIWHQWTXQENU-IKPAITLHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate, also known as BMDP, is a novel synthetic compound that belongs to the class of pyrrolidinophenone derivatives. BMDP has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology.

Mechanism of Action

[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate increases the concentration of dopamine in the synapse, leading to an increase in dopamine signaling. This increase in dopamine signaling has been shown to have potential therapeutic applications in the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate has been shown to have a range of biochemical and physiological effects, including an increase in dopamine signaling, an increase in serotonin signaling, and an increase in norepinephrine signaling. [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate has also been shown to have potential neuroprotective effects, as it has been found to protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, the limitations of using [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the study of [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate, including further investigation into its mechanism of action, potential therapeutic applications in the treatment of dopamine-related disorders, and its potential as a tool for studying the role of dopamine in various physiological and pathological processes. Additionally, further research is needed to fully understand the potential toxicity of [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate can be synthesized using various methods, including the reaction of 4-methylbenzaldehyde with 4-methylaniline to form 4-methyl-N-(4-methylphenyl)aniline, which is then reacted with ethyl 2-oxo-2-phenylacetate to produce the intermediate compound. The intermediate compound is then reacted with 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid to form the final product, [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate.

Scientific Research Applications

[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate has been widely used in scientific research for its potential applications in pharmacology and toxicology. [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate has been shown to exhibit a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease. [(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate has also been shown to have potential applications in the treatment of cocaine addiction, as it has been found to inhibit the reuptake of dopamine and serotonin.

properties

Product Name

[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate

Molecular Formula

C29H25N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate

InChI

InChI=1S/C29H25N3O3/c1-21-14-16-25(17-15-21)32(28(33)22-9-4-2-5-10-22)20-24-19-31-18-8-13-26(31)27(24)30-35-29(34)23-11-6-3-7-12-23/h2-18,24H,19-20H2,1H3/b30-27-

InChI Key

VQBIWHQWTXQENU-IKPAITLHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(CC\2CN3C=CC=C3/C2=N\OC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

SMILES

CC1=CC=C(C=C1)N(CC2CN3C=CC=C3C2=NOC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N(CC2CN3C=CC=C3C2=NOC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.